molecular formula C10H15ClN2O4 B12764110 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride CAS No. 874140-40-6

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride

Cat. No.: B12764110
CAS No.: 874140-40-6
M. Wt: 262.69 g/mol
InChI Key: HBLKZKZKVLJMNC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations similar to those of LSD. This compound is often referred to by its street name, 2C-N .

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride typically involves the nitration of 2,5-dimethoxyphenethylamine. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents.

Chemical Reactions Analysis

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical methods such as gas chromatography (GC) and liquid chromatography (LC) for the detection and quantification of phenethylamines.

    Biology: The compound is studied for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.

    Medicine: Research is conducted to understand its potential therapeutic effects and risks associated with its use.

    Industry: It is used in forensic analysis and urine drug testing.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride involves its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. It stimulates the release of arachidonic acid through these receptors, leading to its psychedelic effects .

Comparison with Similar Compounds

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is similar to other compounds in the 2C series, such as:

  • 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
  • 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
  • 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)

What sets this compound apart is its unique nitro group, which influences its chemical properties and biological activity .

Biological Activity

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a compound belonging to the class of phenethylamines, which are known for their psychoactive properties. This compound, like other members of its class, interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

The primary mechanism of action for this compound involves its role as an agonist at the 5-HT2A receptor. Research indicates that this compound exhibits functional selectivity, activating specific intracellular signaling pathways associated with serotonin receptor activation. Notably, it has been shown to preferentially activate phospholipase A2 (PLA2) pathways at the 5-HT2A receptor while being selective for phospholipase C (PLC) pathways at the 5-HT2C receptor .

Key Findings:

  • Receptor Interaction : It demonstrates higher efficacy at the 5-HT2A receptor compared to the 5-HT2C receptor. This is significant as the 5-HT2A receptor is implicated in various neuropsychiatric conditions .
  • Functional Selectivity : The compound's ability to selectively activate different signaling pathways suggests potential for tailored therapeutic effects .

Biological Activity and Effects

The biological effects of this compound can be categorized into several areas:

1. Psychoactive Effects

As a serotonergic hallucinogen, this compound alters perception and mood. Studies have shown that compounds with similar structures can induce profound psychological effects, including altered states of consciousness and visual hallucinations .

2. Potential Therapeutic Applications

Research into psychedelics has highlighted their potential in treating various psychiatric disorders. For instance, compounds acting on the 5-HT2A receptor have been explored for their efficacy in alleviating anxiety and depression . The specific activity of this compound may offer insights into developing new treatments for these conditions.

3. Neurochemical Correlates

Animal studies have demonstrated that activation of the 5-HT2A receptors affects neurotransmitter release and neuronal plasticity, which are critical for mood regulation and cognitive function .

Case Studies

Several studies have explored the effects of related compounds on behavior and neurochemistry, providing context for understanding the biological activity of this compound.

Study Overview:

StudyFindings
Psychedelic Effects Similar compounds induced significant changes in sensory perception and emotional states in controlled settings .
Therapeutic Potential Phase II studies on psilocybin showed significant reductions in anxiety among cancer patients, suggesting a potential pathway for similar compounds like this compound .
Neurochemical Impact Research indicated that activation of the 5-HT2A receptor influences dopamine release in specific brain regions associated with reward and mood .

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the phenethylamine backbone can significantly alter receptor affinity and efficacy. For instance:

CompoundReceptor AffinityEfficacy Type
2C-I High at 5-HT2AFull Agonist
2C-B Moderate at 5-HT2APartial Agonist
2C-N Low at 5-HT2AInactive
Target Compound High at 5-HT2ASelective Agonist

This table illustrates how subtle modifications can lead to significant differences in pharmacological profiles .

Properties

CAS No.

874140-40-6

Molecular Formula

C10H15ClN2O4

Molecular Weight

262.69 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14N2O4.ClH/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11;/h5-6H,3-4,11H2,1-2H3;1H

InChI Key

HBLKZKZKVLJMNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-].Cl

Origin of Product

United States

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